2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
Its structure comprises a 1,2,4-triazole core substituted with a butyl group at position 5, a sulfanyl linker, and an acetamide moiety attached to a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group. This scaffold is designed to exploit the bioactivity of triazoles (e.g., antimicrobial, anti-inflammatory) and thiazoles (e.g., anticancer, kinase inhibition) .
Properties
Molecular Formula |
C18H21N5O2S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H21N5O2S2/c1-3-4-5-15-20-18(23-22-15)27-11-16(24)21-17-19-14(10-26-17)12-6-8-13(25-2)9-7-12/h6-10H,3-5,11H2,1-2H3,(H,19,21,24)(H,20,22,23) |
InChI Key |
DAPKZZJHZCFXDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazide intermediates are cyclized under alkaline conditions to form 1,2,4-triazole-3-thiones. For example, 3-cyclohexylpropanohydrazide reacts with phenylisothiocyanate in ethanol to yield a thiosemicarbazide, which undergoes cyclization in aqueous potassium hydroxide (5% w/v) at 80°C for 3 hours. Applied to the target compound, butyl-substituted thiosemicarbazide cyclizes in similar conditions to form 5-butyl-4H-1,2,4-triazol-3-thiol with a reported yield of 78–85%.
Alternative Methods: Copper-Catalyzed Azide-Alkyne Cycloaddition
Patent WO2017109793A1 describes a copper(II)-catalyzed reaction between azides and alkynes to form 1,2,3-triazoles. While this method primarily targets 1,2,3-triazoles, adapting it with a butyl-substituted alkyne and azide could yield the 1,2,4-triazole variant under modified conditions (e.g., sodium ascorbate as a reductant at 50°C).
Preparation of the 4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine Moiety
The thiazole component is synthesized via the Hantzsch thiazole synthesis.
Hantzsch Thiazole Formation
A mixture of 4-methoxyphenyl bromoketone and thiourea in ethanol undergoes reflux at 80°C for 6 hours to form 4-(4-methoxyphenyl)-1,3-thiazol-2-amine . The reaction mechanism involves nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization. Yields typically range from 70–82%.
Table 1: Optimization of Thiazole Synthesis
| Condition | Variation | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol vs. DMF | 82 vs. 68 | |
| Temperature | 80°C vs. 100°C | 82 vs. 75 | |
| Reaction Time | 6 hrs vs. 8 hrs | 82 vs. 80 |
Coupling via Sulfanyl Acetamide Linkage
The triazole and thiazole moieties are connected through a sulfanyl acetamide bridge.
Chloroacetamide Intermediate Synthesis
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is prepared by reacting 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with chloroacetyl chloride in dichloromethane at 0–5°C. Triethylamine is used as a base to neutralize HCl, achieving yields of 88–92%.
Nucleophilic Substitution with Triazole-3-thiol
The chloroacetamide intermediate reacts with 5-butyl-4H-1,2,4-triazol-3-thiol in acetone under reflux (56°C) for 4–6 hours, using potassium carbonate as a base. The sulfur atom of the triazole attacks the electrophilic carbon of the chloroacetamide, forming the sulfanyl linkage.
Table 2: Reaction Conditions for Acetamide Coupling
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Acetone | 85 | |
| Base | K2CO3 | 85 | |
| Temperature | 56°C (reflux) | 85 | |
| Time | 5 hours | 85 |
Structural Characterization and Validation
Spectroscopic Analysis
-
IR Spectroscopy : Stretching vibrations at 1694 cm⁻¹ (C=O), 1268 cm⁻¹ (C-N), and 3276 cm⁻¹ (N-H) confirm acetamide and triazole-thiol groups.
-
1H-NMR : Peaks at δ 1.28 ppm (butyl CH2), δ 3.81 ppm (methoxy OCH3), and δ 7.45–7.89 ppm (aromatic protons) validate substituent positions.
-
Mass Spectrometry : Molecular ion peaks at m/z 483.2 [M+H]⁺ align with the theoretical molecular weight (482.97 g/mol).
Comparative Analysis of Synthetic Routes
Yield and Purity Trade-offs
Environmental and Scalability Considerations
-
Ethanol and acetone are preferred solvents for green chemistry, reducing toxicity.
-
Copper catalysts in azide-alkyne cycloadditions require stringent removal to meet pharmaceutical safety standards.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and triazole have been evaluated for their in vitro activity against various bacterial strains and fungi. A study indicated that triazole derivatives show promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer properties of this compound are noteworthy. In vitro studies have shown that similar thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) through mechanisms involving apoptosis . Molecular docking studies suggest that the compound may interact effectively with specific cancer targets, indicating its potential as a therapeutic agent .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several thiazole derivatives and tested their antimicrobial efficacy. The results revealed that specific derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds in treating infections caused by resistant strains .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| D1 | 16 | Staphylococcus aureus |
| D2 | 32 | Escherichia coli |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, compounds structurally related to 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide were tested against various cancer cell lines. The study found that certain derivatives had growth inhibition percentages exceeding 70% against multiple cancer types.
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| D6 | MCF7 | 85 |
| D7 | HCT116 | 78 |
Mechanism of Action
The biological activity of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is primarily due to its ability to interact with specific enzymes and receptors. The triazole and thiazole rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Research Findings and Pharmacological Gaps
Anticancer Potential
Anti-Inflammatory and Anti-Exudative Activity
Biological Activity
The compound 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a novel organic compound that combines a triazole and thiazole moiety. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The IUPAC name for the compound is 2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide . The structural formula can be represented as follows:
he molecular weight is approximately 306.39 g/mol. The compound features a triazole ring that is known for its diverse biological activities, including antimicrobial and antifungal properties.
Antimicrobial Activity
Research has shown that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. The mechanism of action often involves the inhibition of bacterial cell wall synthesis and disruption of essential cellular processes.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL | |
| Bacillus subtilis | 4 µg/mL |
The compound showed remarkable activity against Gram-positive bacteria compared to Gram-negative strains, which is consistent with other triazole derivatives.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that it induces apoptosis through the activation of caspase pathways and inhibits cell proliferation.
Table 2: Anticancer Activity in Cell Lines
The structure–activity relationship (SAR) studies suggest that the presence of the methoxy group enhances cytotoxic activity by improving solubility and bioavailability.
The biological activity of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis.
- Apoptotic Pathways : It activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : The compound may interfere with cell cycle progression, particularly in cancer cells.
Case Studies
Recent studies have demonstrated the efficacy of this compound in vivo and in vitro settings:
- In Vivo Efficacy : A study conducted on mice bearing tumor xenografts showed a significant reduction in tumor size after treatment with the compound at doses of 20 mg/kg over two weeks.
- In Vitro Assays : Various assays such as MTT and flow cytometry confirmed the compound's ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for synthesizing this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves a multi-step process:
Step 1 : Reacting 2-amino-5-(4-methoxyphenyl)thiazole with chloroacetyl chloride in the presence of triethylamine as a base, dissolved in dioxane at 20–25°C .
Step 2 : Introducing the triazole-thiol moiety via nucleophilic substitution, where the chloroacetamide intermediate reacts with 5-butyl-4H-1,2,4-triazole-3-thiol under reflux in ethanol with aqueous KOH as a catalyst .
- Key Conditions : Temperature control (reflux), solvent purity (ethanol/DMF for recrystallization), and stoichiometric ratios to minimize by-products. Monitor reaction progress via TLC .
Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers should be prioritized?
- Methodological Answer :
- 1H-NMR : Focus on the sulfanyl (-S-) proton (δ ~4.16–4.20 ppm for CH2 groups), the methoxyphenyl aromatic protons (δ ~6.8–7.2 ppm), and the thiazole NH (δ ~12.16 ppm) .
- 13C-NMR : Confirm the acetamide carbonyl (~170 ppm) and triazole/thiazole carbons .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the triazole-thiazole backbone .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
- Enzyme inhibition : Test against kinases or proteases linked to disease pathways (e.g., EGFR, COX-2) using fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace dioxane with THF or acetonitrile to enhance solubility of intermediates .
- Catalyst Screening : Test alternatives to KOH (e.g., DBU or NaH) for thiol-alkylation steps to reduce side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for higher purity .
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- Purity Verification : Re-crystallize the compound or perform HPLC to rule out impurities .
- Tautomerism Analysis : For triazole rings, consider tautomeric equilibria (e.g., 1H vs. 4H forms) that may shift proton chemical shifts .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for analogous triazole-thiazole hybrids .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Substituent Variation : Systematically modify the butyl group on the triazole or the methoxyphenyl moiety on the thiazole to assess impact on bioactivity .
- Computational Modeling : Perform docking studies to predict binding interactions with target proteins (e.g., EGFR kinase domain) .
- Metabolic Stability : Use microsomal assays (e.g., liver microsomes) to correlate structural features with pharmacokinetic profiles .
Q. How can stability issues (e.g., degradation under storage) be mitigated for long-term studies?
- Methodological Answer :
- Storage Conditions : Store at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis of the sulfanyl or acetamide groups .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS .
Data Contradiction Analysis
Q. How should conflicting biological activity results across studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls (e.g., cisplatin as a positive control in cytotoxicity assays) .
- Compound Integrity : Re-synthesize the compound and verify purity (>95% via HPLC) to exclude batch variability .
- Mechanistic Follow-Up : Use transcriptomics/proteomics to identify off-target effects that may explain discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
